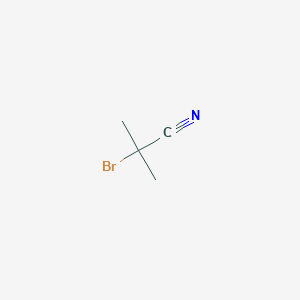2-Bromo-2-methylpropanenitrile
CAS No.: 41658-69-9
Cat. No.: VC2363754
Molecular Formula: C4H6BrN
Molecular Weight: 148 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41658-69-9 |
|---|---|
| Molecular Formula | C4H6BrN |
| Molecular Weight | 148 g/mol |
| IUPAC Name | 2-bromo-2-methylpropanenitrile |
| Standard InChI | InChI=1S/C4H6BrN/c1-4(2,5)3-6/h1-2H3 |
| Standard InChI Key | XDSDCTDECRVDTB-UHFFFAOYSA-N |
| SMILES | CC(C)(C#N)Br |
| Canonical SMILES | CC(C)(C#N)Br |
Introduction
Physical and Chemical Properties
2-Bromo-2-methylpropanenitrile exhibits distinctive physical and chemical properties that influence its handling, storage, and applications in chemical synthesis. Understanding these properties is essential for researchers and industrial chemists working with this compound.
Physical Properties
The compound is typically observed as a colorless to light yellow liquid at room temperature. Table 1 summarizes the key physical properties of 2-Bromo-2-methylpropanenitrile.
| Property | Value |
|---|---|
| Molecular Formula | C4H6BrN |
| Molecular Weight | 148.00 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | Approximately 139.5°C |
| Density | 1.4796 g/cm³ |
| Refractive Index | 1.4379 |
| CAS Number | 41658-69-9 |
Table 1: Physical properties of 2-Bromo-2-methylpropanenitrile
Chemical Properties
The chemical properties of 2-Bromo-2-methylpropanenitrile are largely dictated by the presence of the bromine atom and the nitrile group. The bromine atom, being attached to a tertiary carbon, makes it susceptible to nucleophilic substitution reactions. The nitrile group, on the other hand, can undergo various transformations including reduction to amines and hydrolysis to carboxylic acids.
The compound's reactivity is further enhanced by the presence of the quaternary carbon center, which introduces steric factors that can influence reaction pathways and selectivity. The combination of these structural features contributes to the compound's versatility in organic synthesis.
Synthesis Methods
Several methods have been developed for the synthesis of 2-Bromo-2-methylpropanenitrile, each with its advantages and limitations. These methods are employed both in laboratory settings and industrial production.
Laboratory Synthesis
The most common laboratory method for synthesizing 2-Bromo-2-methylpropanenitrile involves the reaction of tert-butyl bromide with sodium cyanide in ethanol. This nucleophilic substitution reaction proceeds under relatively mild conditions and offers good yields.
Another approach involves the dehydration of amides using phosphorus (V) oxide, although this method may be less selective and produce lower yields compared to the cyanation approach.
Industrial Production
Industrial production of 2-Bromo-2-methylpropanenitrile typically follows similar synthetic routes as laboratory methods but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Industrial production often employs continuous flow reactors and advanced purification techniques to ensure consistent product quality.
The scaling up of the synthesis process requires careful consideration of heat management, reaction kinetics, and safety measures due to the exothermic nature of the reactions involved and the potential hazards associated with handling large quantities of sodium cyanide and other reagents.
Chemical Reactions
2-Bromo-2-methylpropanenitrile participates in a variety of chemical reactions, making it a versatile building block in organic synthesis. Understanding these reactions is crucial for exploiting the full potential of this compound in synthetic applications.
Nucleophilic Substitution Reactions
One of the most characteristic reactions of 2-Bromo-2-methylpropanenitrile is nucleophilic substitution, where the bromine atom is replaced by various nucleophiles. This reaction type is facilitated by the tertiary nature of the carbon bearing the bromine atom, which favors SN1 mechanisms.
Common nucleophiles employed in such reactions include cyanide (leading to dinitriles), azide (leading to azido-nitriles), and various amines (leading to amino-nitriles). The Strecker reaction, which involves the formation of α-aminonitriles, can utilize 2-Bromo-2-methylpropanenitrile as a precursor .
Reduction Reactions
The nitrile group in 2-Bromo-2-methylpropanenitrile can be reduced to form 2-methylpropanenitrile using various reducing agents such as lithium aluminum hydride in anhydrous ether. This transformation is valuable for synthesizing aliphatic amines, which are important intermediates in pharmaceutical and agrochemical industries.
Oxidation Reactions
Oxidation of 2-Bromo-2-methylpropanenitrile, typically using potassium permanganate in acidic or basic medium, can lead to the formation of corresponding carboxylic acids. This transformation offers a route to accessing branched carboxylic acids, which are important building blocks in various industries.
Reaction with Ammonium Hydroxide
Although 2-Bromo-2-methylpropanenitrile itself doesn't readily react with ammonium hydroxide, similar compounds like 2-bromo-2-methylpropanoyl bromide can react with aqueous ammonia to form 2-Bromo-2-methylpropanamide, as shown in the literature for related compounds . This indicates the potential versatility of brominated nitrile derivatives in amidation reactions.
Applications in Organic Synthesis
2-Bromo-2-methylpropanenitrile finds diverse applications in organic synthesis, particularly in the preparation of complex molecules with specific structural features.
Synthesis of Hindered Anilines
Comparative Analysis with Similar Compounds
To better understand the unique properties and reactivity of 2-Bromo-2-methylpropanenitrile, it is instructive to compare it with structurally similar compounds. Table 2 presents a comparative analysis of 2-Bromo-2-methylpropanenitrile with related compounds.
| Compound | Structure Type | Notable Properties | Comparative Reactivity |
|---|---|---|---|
| 2-Bromo-2-methylpropanenitrile | Brominated Nitrile | Colorless to light yellow liquid; BP ≈ 139.5°C | Moderate reactivity in nucleophilic substitution |
| 2-Iodo-2-methylpropionitrile | Iodinated Nitrile | Enhanced reactivity in substitution reactions | Higher reactivity than the bromo analog but less stability |
| 2-Fluoro-2-methylpropionitrile | Fluorinated Nitrile | Increased lipophilicity | Lower reactivity in substitution reactions |
| 2-Bromo-2-methylpropane | Brominated Alkane | Lacks the nitrile functionality | Different reactivity profile; cannot undergo nitrile-specific transformations |
| 2-Bromo-2-methylpropanamide | Brominated Amide | Contains an amide instead of nitrile group | Different reactivity profile; undergoes amide-specific reactions |
Table 2: Comparative analysis of 2-Bromo-2-methylpropanenitrile with structurally similar compounds
This comparative analysis highlights the unique combination of a bromine atom and a nitrile group in 2-Bromo-2-methylpropanenitrile, which contributes to its specific reactivity patterns and applications in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume